molecular formula C25H29N3O5S B2560084 N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-76-8

N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2560084
CAS No.: 878059-76-8
M. Wt: 483.58
InChI Key: BFEWRKKHVYRKLN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with the molecular formula C 25 H 29 N 3 O 5 S and a molecular weight of 483.58 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic applications. This molecule is characterized by a complex structure that incorporates several pharmacologically significant moieties, including an indole ring system, a sulfonamide linker, and a 4-methylpiperidine group . The presence of these features suggests potential research applications in medicinal chemistry and drug discovery, particularly in the exploration of interactions with enzymes or receptors in neurological or oncological pathways. Researchers may find value in this compound as a key intermediate or as a novel chemical entity for high-throughput screening and structure-activity relationship (SAR) studies. The compound is identified by the CAS Number 878059-76-8 . This product is strictly for research use in a controlled laboratory environment. It is not approved for human or animal consumption, nor for any diagnostic or clinical use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S/c1-18-10-12-27(13-11-18)25(30)16-28-15-23(21-8-3-4-9-22(21)28)34(31,32)17-24(29)26-19-6-5-7-20(14-19)33-2/h3-9,14-15,18H,10-13,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEWRKKHVYRKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, commonly referred to as compound 1251621-20-1, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C25H29N3O3SC_{25}H_{29}N_{3}O_{3}S, with a molecular weight of approximately 451.59 g/mol. The compound features a complex structure that includes an indole moiety, a piperidine group, and a sulfonamide linkage, which are critical for its biological activities.

The biological activity of this compound can be attributed to several mechanisms, primarily involving:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in neurodegenerative conditions like Alzheimer's disease .
  • Multi-target Ligand Properties : Research indicates that derivatives with similar structures exhibit multi-target ligand capabilities, interacting with various receptors and enzymes involved in neuroprotection and cognitive enhancement .
  • Antioxidant Activity : Some studies suggest that compounds related to this structure possess antioxidant properties, which may help mitigate oxidative stress in neuronal cells .

In Vitro Studies

In vitro assessments have demonstrated that this compound exhibits promising biological activity:

Study Findings
Monjas et al. (2017)Reported strong AChE inhibition with IC50 values in the nanomolar range for similar compounds .
Asadipour et al. (2020)Found that derivatives showed potent activity against AChE and moderate antioxidant effects .
Cai et al. (2020)Highlighted the multifunctional potential of similar hybrids in targeting both AChE and β-amyloid aggregation .

Case Studies

Several case studies have explored the therapeutic potential of related compounds:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with structural similarities exhibited improved cognitive function and reduced amyloid plaque deposition .
  • Neuroprotective Effects : Research has shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analog 1: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (Compound 31, )

  • Key Differences :
    • Indole Substituents : The target compound has a 4-methylpiperidinyl-2-oxoethyl group, while Compound 31 features a 4-chlorobenzoyl group.
    • Acetamide Group : The target’s 3-methoxyphenyl contrasts with Compound 31’s 4-(trifluoromethyl)phenylsulfonyl group.
  • Implications: The trifluoromethyl group in Compound 31 enhances electronegativity and metabolic stability compared to the target’s methoxy group.

Structural Analog 2: N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide ()

  • Key Differences :
    • Sulfonyl Position : The target compound’s sulfonyl group is directly linked to the indole C3 position, while ’s analog has a phenylsulfonyl group attached via a methylene bridge.
    • Acetamide Substituent : ’s compound lacks the 3-methoxyphenyl and 4-methylpiperidine moieties.
  • Implications :
    • The methylene bridge in ’s compound may reduce conformational rigidity compared to the target’s direct sulfonyl linkage. The absence of a piperidine ring could lower basicity and alter pharmacokinetics .

Structural Analog 3: 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide ()

  • Key Differences :
    • Sulfur Linkage : The target uses a sulfonyl group, while ’s compound employs a thioether.
    • Heterocyclic Ring : Azepane (7-membered) replaces the target’s 4-methylpiperidine (6-membered).
  • Implications :
    • The thioether in may reduce oxidative stability compared to the sulfonyl group. The azepane ring’s larger size could alter steric interactions in target binding .

Structural Analog 4: Non-Azole CYP51 Inhibitors ()

  • Example Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
  • Key Differences: Indole Substituents: A pyridin-3-yl-ethyl group replaces the target’s 3-methoxyphenyl.
  • Implications :
    • The pyridine ring in this analog introduces basicity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target’s methoxyphenyl group .

Hypothesized Structure-Activity Relationships

  • Sulfonyl vs. Thioether : Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to thioethers .
  • Piperidine vs. Azepane : The 6-membered piperidine in the target may offer better conformational rigidity for target binding than azepane .
  • 3-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group’s electron-donating effects could improve solubility, whereas chlorophenyl groups increase lipophilicity .

Q & A

Q. Table 1. Key Synthetic Steps and Yields for Analogous Compounds

StepReaction TypeConditionsYield (%)Reference
1Indole sulfonylationClSO₃H, DCM, 0°C65–78
2Amide couplingEDC/HOBt, DMF, RT82–90
3Piperidinyl alkylationK₂CO₃, ACN, reflux70–85

Q. Table 2. Computational Parameters for Target Prediction

SoftwareMethodTarget PredictionConfidence Score
AutoDock VinaDockingKinase X8.2 (out of 10)
SchrödingerMD SimulationProtease YRMSD: 1.5 Å

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